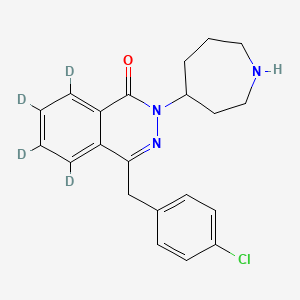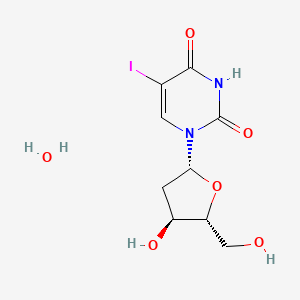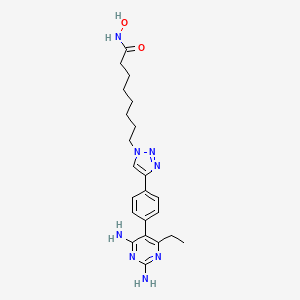
Hdac-IN-46
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac-IN-46 is a compound that belongs to the class of histone deacetylase inhibitors. Histone deacetylase inhibitors are a group of compounds that inhibit the activity of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. Histone deacetylase inhibitors have shown potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-46 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory to produce the compound in larger quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
Análisis De Reacciones Químicas
Types of Reactions
Hdac-IN-46 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Hdac-IN-46 has a wide range of scientific research applications, including:
Neurodegenerative Disorders: The compound has been studied for its potential to treat neurodegenerative disorders by modulating gene expression and reducing neuroinflammation.
Inflammatory Diseases: This compound has been investigated for its anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases.
Epigenetic Research: The compound is used as a tool in epigenetic research to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Mecanismo De Acción
Hdac-IN-46 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include specific histone deacetylase enzymes, which are involved in the regulation of gene expression, cell cycle progression, and apoptosis. The pathways involved in the mechanism of action of this compound include the modulation of transcription factors and the activation of apoptotic pathways .
Comparación Con Compuestos Similares
Hdac-IN-46 is compared with other histone deacetylase inhibitors, such as valproic acid and trichostatin A. While all these compounds inhibit histone deacetylase activity, this compound has shown higher specificity and potency in certain studies. Similar compounds include:
This compound stands out due to its higher specificity and potency, making it a promising candidate for further research and development in the field of histone deacetylase inhibition .
Propiedades
Fórmula molecular |
C22H30N8O2 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
8-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]triazol-1-yl]-N-hydroxyoctanamide |
InChI |
InChI=1S/C22H30N8O2/c1-2-17-20(21(23)26-22(24)25-17)16-11-9-15(10-12-16)18-14-30(29-27-18)13-7-5-3-4-6-8-19(31)28-32/h9-12,14,32H,2-8,13H2,1H3,(H,28,31)(H4,23,24,25,26) |
Clave InChI |
CGKUMULSZZUXMU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)C3=CN(N=N3)CCCCCCCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


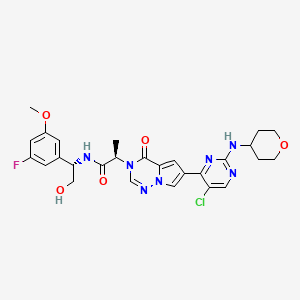
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)

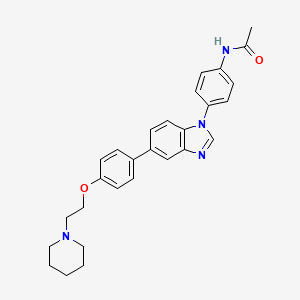

![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)

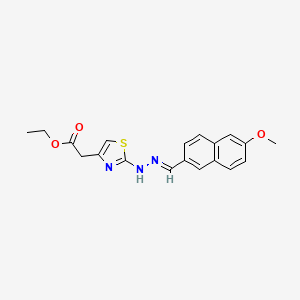
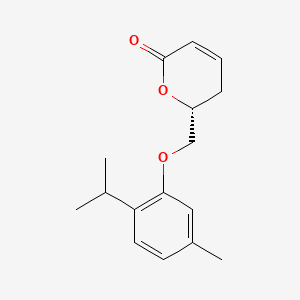

![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)
